CUG
Overview
Description
The compound “CUG” refers to a sequence of cytosine, uracil, and guanine nucleotides, which are part of RNA sequences. This compound is particularly significant in the context of myotonic dystrophy, a genetic disorder caused by the expansion of this compound repeats in the RNA. These repeats can sequester specific proteins, leading to various cellular dysfunctions .
Mechanism of Action
Target of Action
The primary target of CUG is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides during metabolism .
Mode of Action
This compound acts as a fluorogenic substrate for β-galactosidase . When cleaved by β-galactosidase, it releases a fluorescent product that can be detected and measured . This fluorescence (λ ex =386, λ em =445 nm, ε=32K) provides a means to track the activity of the enzyme .
Biochemical Pathways
The action of this compound is primarily involved in the metabolic pathway of β-galactosides . By acting as a substrate for β-galactosidase, it participates in the breakdown of these compounds into simpler sugars, which can then be further metabolized by the cell .
Result of Action
The cleavage of this compound by β-galactosidase results in the release of a fluorescent product . This fluorescence can be used to measure the activity of β-galactosidase, making this compound a useful tool in various biological and biochemical research applications . For example, it can be used to measure extracellular β-galactosidase activity, lacY permease activity, or to assess cell disruption or lysis .
Action Environment
The action of this compound is influenced by the presence and activity of β-galactosidase . Therefore, any factors that affect the expression or activity of this enzyme could potentially influence the action of this compound These could include environmental conditions such as temperature and pH, as well as the presence of other metabolites or inhibitors of the enzyme.
Biochemical Analysis
Biochemical Properties
3-Carboxyumbelliferyl beta-D-galactopyranoside is used to measure extracellular beta-galactosidase activity, lacY permease activity, for microinjection analyses, or measure cell disruption or lysis . It interacts with the enzyme beta-galactosidase, which cleaves it to release a fluorophore . This interaction is used to measure the activity of the enzyme in various biochemical assays .
Cellular Effects
The compound is well retained within cells, making it useful for live cell analyses . The fluorescence intensity of the compound decreases as the pH shifts to shorter wavelengths (325 to 340 nm), which can be used to measure compartmentalization of intracellular activity .
Molecular Mechanism
The molecular mechanism of 3-Carboxyumbelliferyl beta-D-galactopyranoside involves its interaction with the enzyme beta-galactosidase. The enzyme cleaves the compound, releasing a fluorophore . The emission of this fluorophore can be measured, providing a readout of the enzyme’s activity .
Temporal Effects in Laboratory Settings
The compound is stable and soluble in water, making it suitable for use in various laboratory settings . The fluorescence intensity of the compound decreases as the pH shifts to shorter wavelengths, which can affect measurements of enzyme activity over time .
Metabolic Pathways
3-Carboxyumbelliferyl beta-D-galactopyranoside is involved in the metabolic pathway of the enzyme beta-galactosidase . The enzyme cleaves the compound, releasing a fluorophore that can be measured to determine the enzyme’s activity .
Transport and Distribution
The compound is well retained within cells, suggesting that it may interact with cellular transporters or binding proteins
Subcellular Localization
The compound is well retained within cells, indicating that it may localize to specific subcellular compartments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CUG sequences typically involves solid-phase synthesis techniques. This method allows for the sequential addition of nucleotides to a growing chain, ensuring precise control over the sequence. The process involves the following steps:
Attachment of the first nucleotide: The first nucleotide is attached to a solid support.
Sequential addition of nucleotides: Each subsequent nucleotide is added in a specific order, with protective groups ensuring that only the desired reactions occur.
Cleavage from the solid support: Once the desired sequence is complete, the RNA chain is cleaved from the solid support and purified.
Industrial Production Methods
Industrial production of this compound sequences involves large-scale solid-phase synthesis, often using automated synthesizers. These machines can produce large quantities of RNA sequences with high precision and efficiency. The process is similar to the laboratory-scale synthesis but is scaled up to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
CUG sequences can undergo various chemical reactions, including:
Oxidation: The oxidation of nucleotides can lead to the formation of reactive oxygen species, which can cause damage to the RNA sequence.
Reduction: Reduction reactions can alter the chemical structure of the nucleotides, potentially affecting their function.
Substitution: Substitution reactions can replace one nucleotide with another, potentially altering the sequence and its function.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide and other peroxides are commonly used oxidizing agents.
Reducing agents: Sodium borohydride and other hydrides are commonly used reducing agents.
Substitution reagents: Various chemical reagents can be used to introduce substitutions into the RNA sequence.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized nucleotides, while substitution reactions can result in modified RNA sequences with altered nucleotide compositions .
Scientific Research Applications
Chemistry
In chemistry, CUG sequences are used to study the interactions between RNA and various chemical compounds. Researchers use these sequences to investigate how different molecules bind to RNA and how these interactions affect RNA function .
Biology
In biology, this compound sequences are used to study the role of RNA in cellular processes. Researchers use these sequences to investigate how RNA interacts with proteins and other molecules within the cell .
Medicine
In medicine, this compound sequences are used to study genetic disorders such as myotonic dystrophy. Researchers use these sequences to investigate how the expansion of this compound repeats affects cellular function and to develop potential treatments for these disorders .
Industry
In industry, this compound sequences are used in the development of RNA-based therapeutics. Companies use these sequences to develop drugs that target specific RNA sequences and to investigate the potential of RNA-based therapies for various diseases .
Comparison with Similar Compounds
Similar Compounds
CAG sequences: Similar to CUG sequences, CAG sequences are also involved in genetic disorders such as Huntington’s disease.
Cthis compound sequences: These sequences are also involved in myotonic dystrophy and can sequester muscleblind-like proteins.
Uniqueness
The uniqueness of this compound sequences lies in their specific role in myotonic dystrophy. The expanded this compound repeats are particularly effective at sequestering muscleblind-like proteins, leading to the characteristic symptoms of the disorder. This specificity makes this compound sequences a unique target for therapeutic interventions .
Properties
IUPAC Name |
2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O10/c17-5-10-11(18)12(19)13(20)16(26-10)24-7-2-1-6-3-8(14(21)22)15(23)25-9(6)4-7/h1-4,10-13,16-20H,5H2,(H,21,22)/t10-,11+,12+,13-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMXXIAQZWTZLR-WUGLTUCPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)OC(=O)C(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436082 | |
Record name | 3-Carboxyumbelliferyl beta-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64664-99-9 | |
Record name | 3-Carboxyumbelliferyl beta-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.